
Entacapone 4-β-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Entacapone 4-β-D-Glucuronide is a metabolite of entacapone, a selective and reversible inhibitor of catechol-O-methyltransferase (COMT). Entacapone is primarily used in the treatment of Parkinson’s disease to enhance the efficacy of levodopa by inhibiting its peripheral metabolism. The glucuronide conjugate, this compound, is formed through the process of glucuronidation, which is a common pathway for drug metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Entacapone 4-β-D-Glucuronide involves the glucuronidation of entacapone. This process typically uses glucuronosyltransferase enzymes to transfer glucuronic acid to entacapone. The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and appropriate buffers to maintain the pH.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The product is then purified using techniques such as chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Entacapone 4-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide moiety can be cleaved under acidic or enzymatic conditions to release the parent compound, entacapone.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Conjugation: UDP-glucuronic acid and glucuronosyltransferase enzymes.
Major Products Formed:
Hydrolysis: Entacapone and glucuronic acid.
Conjugation: this compound.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Entacapone functions as a selective and reversible inhibitor of COMT, which is an enzyme responsible for the metabolism of catecholamines, including dopamine. By inhibiting this enzyme, entacapone enhances the pharmacokinetics of levodopa, leading to improved clinical outcomes in patients with Parkinson's disease.
Clinical Studies and Efficacy
Numerous clinical trials have demonstrated the effectiveness of entacapone as an adjunct therapy in Parkinson's disease. The following table summarizes key findings from significant studies:
Key Findings
- Improved Motor Function : Patients receiving entacapone experienced significant improvements in motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).
- Reduction in Fluctuations : The studies consistently reported a reduction in "Off" time, indicating better control over Parkinsonian symptoms.
Safety Profile and Side Effects
Entacapone has a well-documented safety profile. Common side effects include:
- Dyskinesia
- Nausea
- Diarrhea
The incidence of severe adverse effects is low, making it a viable option for long-term management of Parkinson's disease .
Future Research Directions
Research continues to explore the broader implications of Entacapone 4-β-D-Glucuronide beyond its current applications:
- Combination Therapies : Investigating its use in combination with other Parkinson's medications to enhance efficacy.
- Pharmacogenomics : Understanding how genetic variations affect individual responses to entacapone therapy.
- New Formulations : Developing sustained-release formulations to improve patient compliance and therapeutic outcomes.
Wirkmechanismus
The mechanism of action of Entacapone 4-β-D-Glucuronide is primarily related to its role as a metabolite of entacapone. Entacapone inhibits COMT, thereby increasing the bioavailability of levodopa. The glucuronide conjugate is a result of the body’s attempt to enhance the solubility and excretion of entacapone. The molecular targets include COMT and the pathways involved in levodopa metabolism.
Vergleich Mit ähnlichen Verbindungen
Tolcapone: Another COMT inhibitor used in Parkinson’s disease treatment. Unlike entacapone, tolcapone can cross the blood-brain barrier and inhibit central COMT.
Opicapone: A newer COMT inhibitor with a longer duration of action compared to entacapone and tolcapone.
Comparison:
Tolcapone vs. Entacapone 4-β-D-Glucuronide: Tolcapone has a central action, whereas this compound is primarily involved in peripheral metabolism.
Opicapone vs. This compound: Opicapone provides a more sustained inhibition of COMT, leading to less frequent dosing requirements.
This compound is unique in its role as a metabolite, contributing to the overall pharmacokinetic profile of entacapone and its therapeutic effects in Parkinson’s disease management.
Eigenschaften
CAS-Nummer |
314058-42-9 |
---|---|
Molekularformel |
C₂₀H₂₃N₃O₁₁ |
Molekulargewicht |
481.41 |
Synonyme |
4-[(1E)-2-Cyano-3-(diethylamino)-3-oxo-1-propenyl]-2-hydroxy-6-nitropheny β-D-Glucopyranosiduronic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.